molecular formula C17H19F3N2O2 B5535443 3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide

3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide

Cat. No. B5535443
M. Wt: 340.34 g/mol
InChI Key: GDYUPACHBYKJKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide often involves complex organic reactions. For instance, the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a related compound, was achieved through the cycloaddition of carbethoxyformonitrile oxide to a specific amide followed by hydrolysis (Patterson, Cheung, & Ernest, 1992). Such processes are indicative of the intricate steps involved in synthesizing isoxazole derivatives.

Molecular Structure Analysis

The molecular structure of compounds in the isoxazole category, such as 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, reveals planar sections typically consisting of an isoxazole group and an aromatic group. These structures often exhibit significant angles between the planar regions, contributing to their chemical behavior and interaction potential (Rodier, Céolin, Dugué, & Lepage, 1993).

Chemical Reactions and Properties

Isoxazole derivatives like 3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide are known for their reactivity in various chemical reactions. For example, the synthesis of 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide through a three-component reaction showcases the reactivity of isoxazole derivatives under mild conditions, yielding products in high yields without significant side reactions (Shajari, Kazemizadeh, & Ramazani, 2015).

Physical Properties Analysis

The physical properties of isoxazole derivatives are closely linked to their molecular structure. The planarity and angles between different parts of the molecule, as seen in compounds like 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, influence their melting points, solubility, and crystalline form, which are crucial for their application in various fields (Rodier et al., 1993).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, for example, its mechanism of action would involve interacting with a specific biological target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals.

Future Directions

The future directions for research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-methyl-3-(2-methylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c1-11(2)8-13-9-15(24-21-13)16(23)22(3)10-12-6-4-5-7-14(12)17(18,19)20/h4-7,9,11H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUPACHBYKJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)N(C)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide

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